molecular formula C5H9ClO2S B1274887 Cyclopentanesulfonyl chloride CAS No. 26394-17-2

Cyclopentanesulfonyl chloride

Cat. No.: B1274887
CAS No.: 26394-17-2
M. Wt: 168.64 g/mol
InChI Key: HZVKYZHPDGEECE-UHFFFAOYSA-N
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Description

Cyclopentanesulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of cyclopentane and is used as a reagent in organic synthesis. The compound is known for its ability to react with various nucleophiles, making it a valuable building block in medicinal chemistry and other fields.

Mechanism of Action

Target of Action

Cyclopentanesulfonyl chloride is a chemical compound used as a building block in medicinal chemistry . . It’s often used for its ability to easily react with heterocyclic amines to create complex sulfonamides .

Mode of Action

As a sulfonyl chloride, it’s known to be reactive and can form sulfonamides when it interacts with amines . This reactivity is often leveraged in synthetic chemistry to create more complex molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known to react with water to liberate toxic gas . Therefore, its stability, efficacy, and action could be significantly affected by the presence of water or other reactive substances in its environment.

Biochemical Analysis

Biochemical Properties

Cyclopentanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts readily with heterocyclic amines to form these compounds, which are crucial in medicinal chemistry . The compound interacts with various enzymes and proteins, facilitating the formation of stable sulfonamide bonds. These interactions are essential for the synthesis of complex molecules used in pharmaceuticals.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways and gene expression. The compound can cause severe skin burns and eye damage, indicating its potent reactivity with cellular components . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, altering their activity and, consequently, the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism, influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, causing severe damage to tissues and organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, making it essential to study these processes for effective application in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. Understanding its subcellular distribution is vital for elucidating its biochemical effects and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanesulfonyl chloride can be synthesized through the reaction of cyclopentane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

C5H10+ClSO3HC5H9ClO2S+H2O\text{C}_5\text{H}_{10} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_9\text{ClO}_2\text{S} + \text{H}_2\text{O} C5​H10​+ClSO3​H→C5​H9​ClO2​S+H2​O

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reactants and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction: Can be reduced to cyclopentanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation: Undergoes oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Oxidation: Performed using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Cyclopentanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Medicinal Chemistry: Used to synthesize sulfonamide-based drugs, which are important in treating bacterial infections.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Research: Employed in the modification of biomolecules for studying biological processes.

Comparison with Similar Compounds

Cyclopentanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Cyclohexanesulfonyl chloride: Similar in structure but with a six-membered ring.

    Cyclopropanesulfonyl chloride: Contains a three-membered ring, leading to different reactivity.

    p-Toluenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less reactive towards nucleophiles.

Uniqueness

This compound is unique due to its five-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

cyclopentanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKYZHPDGEECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395440
Record name Cyclopentanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26394-17-2
Record name Cyclopentanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Cyclopentanesulfonyl chloride was prepared according to the procedure of S. N. Bhattacharya, et. al., J. Chem. Soc. (C), 1265-1267 as follows. To a solution of 2.7 g (1.6 mL, 20 mmol) of sulfuryl chloride in 5 mL of hexane at 0° C. was added a solution of 5 mL (10 mmol) of 2 M cyclopentylmagnesium chloride in ether over a 15-min period. The reaction mixture was allowed to warm to room temperature and stir overnight. The mixture was recooled to 0° C. and a 5-mL portion of ether was added followed by a 10-mL portion of water. The layers were separated and the organic phase was washed with water, dried over sodium sulfate and concentrated to give 1.12 (70%) of cyclopentanesulfonyl chloride. This compound was used without further purification to prepare the title compound from the Cbz amine from Example 3 in a manner analogous to that of Example 5: 1H NMR (400 MHz, CDCl3) δ7.34-7.30 (m, 5H), 7.13 (s, 4H), 6.44 (br s, 1H), 5.07 (s, 2H), 4.74 (br, s, 1H), 3.50-3.39 (m, 3H), 2.76 (br t, 2H), 2.09-1.91 (m, 4H), 1.86-1.76 (m, 2H), 1.64-1.54 (m, 2H); FAB MS m/z 403 (M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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